molecular formula C17H16FN5O2 B11157946 4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11157946
M. Wt: 341.34 g/mol
InChI Key: OZBBUZXZHXTLPF-UHFFFAOYSA-N
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Description

4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluorobenzoic acid with an amine derivative under dehydrating conditions.

    Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cyclization reaction involving an azide and a nitrile derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzamide or tetrazole rings, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: Compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-N~1~-(4-methoxyphenethyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of the fluorine atom and the methoxyphenethyl group may confer unique properties, such as increased lipophilicity or specific binding interactions.

Properties

Molecular Formula

C17H16FN5O2

Molecular Weight

341.34 g/mol

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H16FN5O2/c1-25-14-5-2-12(3-6-14)8-9-19-17(24)15-7-4-13(18)10-16(15)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24)

InChI Key

OZBBUZXZHXTLPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

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